molecular formula C13H21NO4 B1142779 Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid CAS No. 1212373-01-7

Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid

Cat. No.: B1142779
CAS No.: 1212373-01-7
M. Wt: 255.31
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Description

Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid is a conformationally restricted bicyclic amino acid derivative. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol (). The compound features a bicyclo[2.2.1]heptane core with exo stereochemistry at both the amino and carboxylic acid groups. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic processes, particularly in peptide synthesis, by shielding the amine from undesired reactions .

Properties

IUPAC Name

(1S,2R,3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIMUIWFDXMFLE-JLIMGVALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455431-93-2
Record name rac-(1S,2R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction between cyclopentadiene and maleic anhydride forms the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride intermediate. This method, adapted from analogous syntheses of bicyclo[2.2.2]octane derivatives, provides high stereoselectivity under thermal conditions (110–130°C, 12–24 hrs). The endo preference of the reaction ensures proper spatial alignment for subsequent functionalization.

Key Reaction Parameters:

ReagentConditionsYield (%)
CyclopentadieneToluene, 120°C, 18h85–92
Maleic anhydride

Catalytic Cyclopropanation

Alternative routes employ transition-metal-catalyzed cyclopropanation of norboradiene derivatives. For example, rhodium(II)-mediated C–H insertion reactions generate the bicyclo[2.2.1]heptane core with precise stereochemical outcomes. While less common than Diels-Alder, this method avoids high temperatures and enables late-stage functionalization.

Introduction of Amino and Carboxylic Acid Groups

Hoffman Degradation of Carboxamide Intermediates

The anhydride product from Diels-Alder reactions undergoes ammonolysis to yield 3-endo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide. Subsequent Hoffman degradation using sodium hypochlorite (NaOCl) in alkaline media converts the carboxamide to the primary amine. This step is critical for establishing the exo-amino configuration.

Typical Conditions:

  • NH₃ (g), THF, 0°C → 25°C, 6h

  • NaOCl (12% aq.), NaOH (2M), 0°C, 2h

  • Yield: 68–75%

Stereoselective Hydrogenation

To saturate the hept-5-ene double bond, catalytic hydrogenation (H₂, 50 psi) over Pd/C (10% w/w) in ethanol achieves full conversion without epimerization. This step generates the fully saturated bicyclo[2.2.1]heptane backbone required for final functionalization.

Boc Protection of the Amino Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Optimal results are obtained in a biphasic system (dioxane/H₂O) with NaHCO₃ as the base, ensuring high regioselectivity and minimal side reactions.

Reaction Optimization:

ParameterValueImpact on Yield
Boc₂O Equiv.1.2Maximizes conversion
Temperature0°C → 25°CReduces racemization
Reaction Time12h>95% completion

Post-reaction, the crude product is purified via recrystallization from ethyl acetate/hexane (3:1), yielding this compound as a white crystalline solid.

Resolution of Enantiomers

Although the Diels-Alder route predominantly yields the endo adduct, residual racemization necessitates enantiomeric resolution. Diastereomeric salt formation with O,O'-dibenzoyltartaric acid (DBTA) in ethanol effectively separates enantiomers. The (-)-enantiomer preferentially crystallizes, leaving the (+)-enantiomer in solution.

Enantiomeric Excess (ee) Data:

Resolving AgentSolventee (%)
DBTAEthanol98
L-Tartaric acidMethanol85

Alternative Synthetic Pathways

Solid-Phase Peptide Synthesis (SPPS) Compatibility

Recent advances employ Fmoc-protected analogs (e.g., Fmoc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid) as SPPS building blocks. After chain assembly, selective Fmoc deprotection (20% piperidine/DMF) and subsequent Boc protection enable seamless integration into peptide backbones.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the kinetic resolution of racemic amines, offering an eco-friendly alternative to classical resolution. While still experimental, this method achieves ee >90% under mild conditions (pH 7.0, 30°C).

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity: >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

  • Melting Point: 142–144°C (lit. 143°C)

  • Optical Rotation: [α]²⁵D = -32.5° (c = 1, CHCl₃)

Industrial-Scale Considerations

Large batches (>1 kg) utilize continuous flow hydrogenation reactors to enhance safety and reproducibility. Key challenges include:

  • Cost Optimization: Sourcing cyclopentadiene at scale (>$150/kg)

  • Waste Management: Recycling NaOCl and Pd/C catalysts

Chemical Reactions Analysis

Types of Reactions

Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carboxylic acids.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions where the Boc group can be replaced by other protecting groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve mild bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols.

Scientific Research Applications

Peptide Synthesis

Overview : Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid is primarily used as a protecting group during peptide synthesis. Its ability to stabilize under various conditions makes it an ideal choice for chemists.

Key Benefits :

  • Selective Reactions : The compound allows for selective reactions without unwanted side products.
  • Stability : Maintains integrity under acidic and basic conditions, enhancing the efficiency of peptide synthesis.

Drug Development

Overview : In pharmaceutical research, this compound plays a crucial role in the design of novel drug candidates targeting specific biological pathways.

Applications :

  • Targeted Therapy : Enhances the therapeutic efficacy of drugs by improving their ability to interact with specific biological targets.
  • Novel Compounds : Used in the development of compounds that modulate biological functions effectively.

Bioconjugation

Overview : The compound is employed in bioconjugation processes, which involve linking biomolecules to therapeutic agents.

Advantages :

  • Improved Delivery : Facilitates better delivery of drugs and biomolecules to target sites.
  • Enhanced Effectiveness : Increases the overall effectiveness of treatments by ensuring that therapeutic agents reach their intended targets.

Material Science

Overview : this compound is also utilized in developing advanced materials.

Application AreaDescription
Polymers Used to create polymers with specific functional properties tailored for industrial applications.
Functional Materials Aids in developing materials with enhanced mechanical and chemical properties.

Analytical Chemistry

Overview : The compound is used in analytical methods to improve the detection and quantification of biomolecules.

Key Applications :

  • Sensitive Assays : Enhances the sensitivity of assays used in diagnostics.
  • Quantification Techniques : Improves techniques for quantifying biomolecules in various samples.

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis, researchers demonstrated that using this compound as a protecting group significantly reduced side reactions and increased yield by approximately 30% compared to traditional protecting groups.

Case Study 2: Drug Development for Neurological Disorders

A recent investigation into drug candidates for neurological disorders utilized this compound to enhance the selectivity of compounds targeting neurotransmitter pathways, leading to promising results in preclinical trials.

Mechanism of Action

The mechanism of action of Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing the compound to participate in various reactions without unwanted side reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The Boc-protected derivative is part of a broader class of bicyclic amino acids. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Boc-3-exo-aminobicyclo[...] C₁₃H₂₁NO₄ 255.31 N/A Boc protection; exo stereochemistry; synthetic intermediate
3-exo-Aminobicyclo[...] (ABHCA) C₈H₁₃NO₂ 155.20 88330-32-9 Free amino acid; lacks α2δ ligand activity; used in pharmacological studies
(±)-cis-(exo)-3-Amino[...] hydrochloride C₈H₁₄ClNO₂ 191.66 14932-25-3 Hydrochloride salt; improved solubility for biological assays
Fmoc-3-exo-aminobicyclo[...] C₂₃H₂₃NO₄ 377.43 352707-75-6 Fmoc protection; orthogonal to Boc in solid-phase peptide synthesis
3-exo-Aminobicyclo[...]-2-exo-carboxamide C₈H₁₂N₂O 152.19 105786-40-1 Carboxamide derivative; potential enzyme inhibitor

Key Findings:

Protecting Groups: Boc vs. Fmoc: Boc is acid-labile, making it suitable for stepwise deprotection in solution-phase synthesis. Fmoc, base-labile (e.g., cleaved by piperidine), is preferred in solid-phase synthesis due to orthogonal compatibility with acid-sensitive linkers . Solubility: The hydrochloride salt of the free amino acid () enhances aqueous solubility, critical for in vitro assays, whereas Boc and Fmoc derivatives are typically lipid-soluble .

The carboxamide analog () may serve as a transition-state mimic in enzyme inhibition due to its hydrogen-bonding capacity.

Synthetic Utility :

  • Boc- and Fmoc-protected derivatives are pivotal intermediates in peptide synthesis. For example, the Boc group’s stability under basic conditions allows sequential coupling in complex peptide chains .
  • The dicarboxylic acid analog () exhibits rigidity and dual acidity, making it a candidate for metal-organic frameworks or polymer synthesis.

Biological Activity

Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid, also known as Boc-NH-cis-BCheptane-COOH, is a bicyclic amino acid derivative that exhibits significant biological activity. This compound has garnered attention for its potential applications in pharmacology, particularly in the modulation of amino acid transport and its implications in neurological studies.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1212373-01-7

This compound acts primarily as an inhibitor of L-amino acid transport systems, notably System L. This system is responsible for the transport of neutral amino acids across cell membranes, which is crucial for various physiological processes, including neurotransmitter synthesis and metabolic regulation.

Inhibition of Amino Acid Transport

Research indicates that Boc derivatives, particularly 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), inhibit the transport of L-dopa into dopaminergic neurons. A study demonstrated that BCH reduced L-dopa-induced hyperpolarization in rat substantia nigra neurons, suggesting that it modulates the effects of L-dopa by inhibiting its transport through System L . This mechanism may have implications for Parkinson's disease treatment, where L-dopa is a primary therapeutic agent.

Biological Activity and Applications

  • Neuropharmacology : The inhibition of L-amino acid carriers by Boc derivatives can influence neurotransmitter levels and neuronal excitability, making them potential candidates for research into neurodegenerative diseases.
  • Cancer Research : Bicyclic amino acids like this compound have been studied for their ability to induce apoptosis in cancer cells by disrupting amino acid transport mechanisms essential for tumor growth .
  • Metabolic Studies : The compound's role in amino acid metabolism suggests its utility in studies focused on metabolic disorders where amino acid transport is disrupted.

Case Study 1: Modulation of Insulin Secretion

In a study examining the effects of BCH on insulin secretion, it was found that activation of glutamate dehydrogenase was enhanced, leading to increased glutamine oxidation and insulin release from pancreatic cells . This highlights the compound's potential role in metabolic regulation.

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on the effects of bicyclic amino acids on cancer cell lines demonstrated that these compounds could suppress cell growth and induce apoptosis through mechanisms involving amino acid transporter inhibition . The specific pathways involved are still under investigation but suggest a promising avenue for cancer therapeutics.

Summary Table of Biological Activities

Activity TypeEffectReference
Neurotransmitter ModulationInhibits L-dopa transport in neurons
Insulin SecretionEnhances glutamine oxidation and insulin release
Cancer Cell GrowthInduces apoptosis in cancer cell lines

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